molecular formula C17H13F3N2OS B2789077 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 851412-79-8

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2789077
CAS No.: 851412-79-8
M. Wt: 350.36
InChI Key: OFPFFISMRFARCI-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a synthetic acetamide derivative featuring an indole ring substituted at the 3-position with a sulfanyl (-S-) group and an N-linked 3-(trifluoromethyl)phenyl moiety. This compound belongs to a class of molecules where the indole scaffold is functionalized to modulate electronic, steric, and pharmacokinetic properties.

Properties

IUPAC Name

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F3N2OS/c18-17(19,20)11-4-3-5-12(8-11)22-16(23)10-24-15-9-21-14-7-2-1-6-13(14)15/h1-9,21H,10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPFFISMRFARCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide typically involves the following steps:

    Formation of the Indole Sulfanyl Intermediate: This step involves the reaction of indole with a suitable sulfanylating agent to form the indole sulfanyl intermediate.

    Acetamide Formation: The indole sulfanyl intermediate is then reacted with an acetamide derivative, which contains the trifluoromethyl-substituted phenyl group, under appropriate conditions to form the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to modify the functional groups.

    Substitution: The indole and phenyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Modified indole or phenyl derivatives.

    Substitution: Various substituted indole or phenyl derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various biological receptors, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate signaling pathways and biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Table 1: Structural Features of Related Acetamide Derivatives

Compound Name Core Scaffold Substituents Key Functional Groups Reference
2-(1H-Indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide Indole -S- at C3; N-linked 3-(CF₃)Ph Sulfanyl, Trifluoromethyl N/A
2-(1H-Indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Indole -N-linked indole at C1; N-linked 3-(CF₃)Ph Amide, Trifluoromethyl
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-(trifluoromethyl)phenyl)acetamide Benzothiazole -N-linked benzothiazole; 3-(CF₃)Ph acetyl Benzothiazole, Trifluoromethyl
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide Indole -SO₂ at C3; 3-fluorobenzyl at N1; N-linked 2-(CF₃)Ph Sulfonyl, Trifluoromethyl

Key Observations :

  • Indole vs.
  • Sulfanyl vs. Sulfonyl : The sulfanyl (-S-) group in the target compound is less electron-withdrawing than the sulfonyl (-SO₂-) group in , which may reduce oxidative stability but improve membrane permeability.

Key Observations :

  • Yields vary significantly (19–90%) due to differences in reaction efficiency, steric hindrance, and purification methods.
  • Microwave-assisted synthesis (e.g., ) reduces reaction time but may lower yields compared to traditional methods.
  • Trifluoroacetic anhydride (TFAA) is a common reagent for introducing trifluoroacetyl groups .

Table 3: Comparative Bioactivity and Properties

Compound Bioactivity (Assay) Melting Point (°C) Molecular Weight (g/mol) LogP*
This compound Not reported N/A ~343.3 ~3.5†
(E)-N-[5-(4-Fluorostyryl)-3-(trifluoroacetyl)-1H-indol-7-yl]acetamide (4f) Antimalarial (pLDH assay) 222–225 449.4 4.8‡
N-(2,5-Bis(4-methoxyphenyl)-3-(trifluoroacetyl)-1H-indol-7-yl)acetamide (4d) Not reported 254–257 510.5 5.2‡
2-(1H-Indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide Not reported N/A 318.3 ~2.9†

*Predicted using fragment-based methods; †Estimated via ChemDraw; ‡Experimental data.

Key Observations :

  • Antimalarial activity in correlates with the presence of a trifluoroacetyl group, though the target compound’s sulfanyl linker may confer distinct biological interactions.

Biological Activity

2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features, including an indole moiety and a trifluoromethylphenyl group. This compound has been investigated for various biological activities, particularly its potential as an antiviral and anticancer agent.

Chemical Structure and Properties

The molecular formula of this compound is C17H13F3N2OSC_{17}H_{13}F_3N_2OS. The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's interaction with biological targets.

PropertyValue
Molecular Weight364.35 g/mol
LogP4.7
Hydrogen Bond Donors1
Hydrogen Bond Acceptors11
Rotatable Bonds8

The precise mechanism of action for this compound remains partially elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in viral replication and cancer cell proliferation. The indole structure is known for its ability to modulate various biological pathways, which may contribute to the observed activities.

Antiviral Activity

Recent studies have highlighted the compound's potential as a dual inhibitor against respiratory syncytial virus (RSV) and influenza A virus (IAV). In a series of experiments, derivatives of indole-thioacetamide were synthesized and tested for their antiviral efficacy. Among these, certain derivatives exhibited low micromolar to sub-micromolar effective concentrations (EC) against both viruses, indicating promising antiviral properties .

Case Study:
In one study, a derivative closely related to this compound was evaluated for its antiviral activity. The results demonstrated significant inhibition of viral replication in vitro, suggesting that modifications in the chemical structure could enhance efficacy against RSV and IAV .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Research indicates that it may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from this class have shown IC50 values in the low micromolar range against human cancer cell lines like HCT-116 and MCF-7, which are commonly used models for studying colorectal and breast cancer respectively .

Table: Anticancer Activity Comparison

CompoundCell LineIC50 (µg/mL)
This compoundHCT-1161.9
MCF-72.3
DoxorubicinHCT-1163.23

Q & A

Basic Question: What are the recommended synthetic strategies for 2-(1H-indol-3-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide, and how can purity be optimized?

Answer:
Synthesis typically involves nucleophilic substitution or coupling reactions between indole-3-thiol derivatives and activated acetamide intermediates. Key steps include:

  • Intermediate Preparation : React 3-(trifluoromethyl)aniline with chloroacetyl chloride to form the acetamide backbone.
  • Thiol-Indole Coupling : Use a base (e.g., triethylamine) to facilitate sulfur nucleophile attack on the chloroacetamide intermediate under anhydrous conditions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity. Yield optimization requires strict temperature control (0–5°C during coupling) and inert atmospheres .

Basic Question: Which analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the indole sulfanyl group (δ 7.2–7.8 ppm for aromatic protons) and trifluoromethyl resonance (δ 120–125 ppm in 19^{19}F NMR) .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+^+ expected for C17_{17}H14_{14}F3_3N2_2OS: 363.0742) validates molecular integrity .
  • Infrared Spectroscopy (IR) : Peaks at 1650–1680 cm1^{-1} (amide C=O) and 1120–1150 cm1^{-1} (C-F stretch) confirm functional groups .

Advanced Question: How can researchers identify and validate biological targets for this compound?

Answer:

  • Target Prediction : Use computational tools (e.g., molecular docking with AutoDock Vina) to screen against protein databases (e.g., kinase or GPCR families). The indole and trifluoromethyl groups show affinity for hydrophobic binding pockets .
  • Experimental Validation :
    • Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified targets (e.g., TRK kinases, as seen in structurally related acetamides ).
    • Cellular Assays : Test inhibition of cancer cell proliferation (e.g., MTT assay on HeLa cells) with IC50_{50} values compared to controls .

Advanced Question: What structure-activity relationship (SAR) insights guide optimization of this compound?

Answer:
Key SAR observations from analogs include:

Modification Impact on Activity Evidence Source
Trifluoromethyl Position Meta-substitution (3-position) enhances metabolic stability vs. para-substitution
Indole Sulfanyl Group Replacing sulfur with oxygen reduces kinase inhibition potency by ~50%
Acetamide Linker Methylation of the acetamide nitrogen decreases solubility but increases logP

Methodology : Synthesize derivatives (e.g., replacing indole with benzimidazole) and compare bioactivity in standardized assays .

Advanced Question: How can computational modeling resolve contradictory data in target engagement studies?

Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to identify stable binding conformations missed in static docking .
  • Free Energy Perturbation (FEP) : Quantify binding energy differences between enantiomers or tautomers to explain discrepancies in IC50_{50} values .
  • Pharmacophore Mapping : Overlay conflicting assay results (e.g., agonist vs. antagonist activity) to identify critical interaction motifs .

Advanced Question: What strategies address discrepancies in reported biological activity across studies?

Answer:

  • Standardized Assay Conditions : Control variables (e.g., cell passage number, serum concentration) to minimize variability .
  • Metabolite Screening : Use LC-MS to detect degradation products (e.g., hydrolysis of the sulfanyl group) that may skew results .
  • Collaborative Validation : Replicate studies in independent labs using shared compound batches (e.g., PubChem samples ).

Basic Question: What are the stability and storage requirements for this compound?

Answer:

  • Stability : Susceptible to hydrolysis in aqueous solutions (t1/2_{1/2} < 24 hrs at pH 7.4). Store at -20°C under argon in amber vials .
  • Solubility : DMSO (≥50 mg/mL) preferred for stock solutions; avoid freeze-thaw cycles to prevent precipitation .

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